7-Bromo-4-methyleneisochroman
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Overview
Description
7-Bromo-4-methyleneisochromane is an organic compound with the molecular formula C10H9BrO and a molecular weight of 225.09 g/mol This compound is characterized by the presence of a bromine atom at the 7th position and a methylene group at the 4th position on the isochromane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methyleneisochromane can be achieved through various synthetic routes. One common method involves the bromination of 4-methyleneisochromane using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of 7-Bromo-4-methyleneisochromane may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-methyleneisochromane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylene group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 7-substituted-4-methyleneisochromane derivatives.
Oxidation: Formation of 4-methyleneisochromanone.
Reduction: Formation of 7-hydro-4-methyleneisochromane.
Scientific Research Applications
7-Bromo-4-methyleneisochromane has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromo-4-methyleneisochromane involves its interaction with specific molecular targets and pathways. The bromine atom and methylene group play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
DNA Interaction: Interacting with DNA and affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
4-Methyleneisochromane: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Bromoisochromane: Lacks the methylene group, affecting its chemical properties and applications.
7-Bromo-4-methylisochromane: Contains a methyl group instead of a methylene group, leading to variations in its chemical behavior.
Uniqueness
7-Bromo-4-methyleneisochromane is unique due to the presence of both the bromine atom and the methylene group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9BrO |
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Molecular Weight |
225.08 g/mol |
IUPAC Name |
7-bromo-4-methylidene-1H-isochromene |
InChI |
InChI=1S/C10H9BrO/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-4H,1,5-6H2 |
InChI Key |
YLDPXYIDZVZCGY-UHFFFAOYSA-N |
Canonical SMILES |
C=C1COCC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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